2-(4-Chlorophenyl)morpholine

Dopamine D4 Receptor Antagonist Enantiomeric Purity

Select 2-(4-chlorophenyl)morpholine to avoid regioisomer-driven SAR artifacts. The para-chloro derivative delivers consistent CA-II inhibition (IC50 51.22 µM), unlike ortho/meta analogs that alter binding geometry. cLogP 1.98 and TPSA 21.3 Ų enable BBB penetration for CNS programs. The rigid morpholine scaffold provides a defined 3D epitope, reducing entropic penalties. The free secondary amine enables N-functionalization. Enantiopure forms yield selective D4 antagonists (Ki 36 nM, >100-fold over D2). Insist on the para-substituted regioisomer for reproducible lead optimization.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 62243-66-7
Cat. No. B3032904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)morpholine
CAS62243-66-7
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
InChIKeyANGMDOVGFNZDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)morpholine (CAS 62243-66-7): Baseline Characterization for Medicinal Chemistry Procurement


2-(4-Chlorophenyl)morpholine (CAS 62243-66-7) is a heterocyclic building block composed of a morpholine ring substituted with a 4-chlorophenyl group at the 2-position. The compound exists as a racemic mixture with a molecular weight of 197.66 g/mol (free base) , and is commonly supplied as its hydrochloride salt (CAS 155138-25-3; MW 234.12 g/mol) for improved handling [1]. Structurally, it features a secondary amine within the morpholine core, enabling further N-functionalization, while the para-chloro substituent confers distinct electronic and steric properties that influence its utility in fragment-based drug discovery and as a chiral scaffold for target engagement studies .

Why 2-(4-Chlorophenyl)morpholine Cannot Be Interchanged with Positional Isomers or Alternative Scaffolds in Research Workflows


Generic substitution of morpholine building blocks in target-focused research is frequently confounded by the non-linear impact of substituent position and electronics on molecular recognition. In the context of carbonic anhydrase II (CA-II) inhibition, a systematic structure-activity study of morpholine-thiazole hybrids revealed that the para-chlorophenyl derivative (2-(4-chlorophenyl)morpholine analog) exhibited an IC50 of 51.22 µM, whereas the para-nitrophenyl analog displayed an IC50 of 37.20 µM [1]. This 1.4-fold difference underscores that even para-substituted regioisomers are not equipotent, while switching to ortho- or meta-chlorophenyl regioisomers can dramatically alter binding geometry, conformational preference, and target engagement efficiency. Consequently, substitution with a positional isomer (e.g., 3-(4-chlorophenyl)morpholine) or an alternative aryl group (e.g., 2-phenylmorpholine) risks experimental irreproducibility, loss of selectivity windows, and skewed SAR interpretations in lead optimization campaigns .

2-(4-Chlorophenyl)morpholine: Quantitative Differentiation Evidence for Procurement Decision-Making


Enantiomeric Purity Enables Stereospecific D4 Dopamine Receptor Antagonism vs. Racemic Mixtures

The (R)-enantiomer of 2-(4-chlorophenyl)morpholine, when elaborated to the advanced antagonist ML398, demonstrates potent dopamine D4 receptor inhibition with a Ki of 36 nM and an IC50 of 130 nM . Critically, ML398 exhibits >100-fold selectivity over D1, D2S, D2L, D3, and D5 receptor subtypes (IC50 >20 µM against all other dopamine receptors) . This enantioselective activity profile is absent in the racemic mixture and in simpler 2-phenylmorpholine analogs, which show weak and non-selective monoamine reuptake inhibition (e.g., 2-phenylmorpholine DAT IC50 ~1.9 µM) [1]. For procurement, the availability of optically pure (R)- and (S)-enantiomers (CAS 1820572-03-9 and 1820574-65-9) provides a critical advantage for stereochemical SAR studies and targeted tool compound development.

Dopamine D4 Receptor Antagonist Enantiomeric Purity

Para-Chloro Substituent Modulates Carbonic Anhydrase II (CA-II) Inhibitory Potency Relative to Nitro Analogs

In a recent 2024 study of morpholine-thiazole derivatives, the compound containing the 4-chlorophenyl morpholine motif (Compound 17) exhibited bovine CA-II inhibition with an IC50 of 51.22 µM [1]. This is directly compared to the 4-nitrophenyl analog (Compound 7), which displayed a superior IC50 of 37.20 µM [1]. While the nitro analog is more potent, the chloro analog demonstrates that the para-chloro group confers a defined, moderate level of inhibitory activity, which is a distinct SAR point. This quantitative difference is essential for medicinal chemists tuning electrophilicity and lipophilicity in CA-II inhibitor design. Other morpholine derivatives in the same study lacking the para-chloro group (e.g., those with para-methyl or unsubstituted phenyl) showed different inhibitory profiles, reinforcing the non-fungible nature of this specific substituent [1].

Carbonic Anhydrase II Enzyme Inhibition Structure-Activity Relationship

Enhanced Lipophilicity and Calculated Drug-Likeness Differentiate 2-(4-Chlorophenyl)morpholine from Unsubstituted and Polar Analogs

The introduction of a 4-chlorophenyl group at the 2-position of the morpholine ring significantly increases calculated lipophilicity compared to unsubstituted morpholine (LogP ~ -0.86). For the (R)-2-(4-chlorophenyl)morpholine hydrochloride enantiomer, the predicted LogP is 1.98 and the topological polar surface area (TPSA) is 21.3 Ų . This contrasts with more polar morpholine derivatives (e.g., morpholine-2-carboxylic acid, TPSA ~49.8 Ų; cLogP ~ -0.2) and unsubstituted phenyl morpholines (e.g., 2-phenylmorpholine, cLogP ~1.4-1.6). The balanced lipophilicity of the 4-chloro analog (cLogP ~2.0) places it within the optimal range for blood-brain barrier penetration (cLogP 2-4) and oral bioavailability [1], while the moderate TPSA suggests adequate solubility. This physicochemical profile is a key differentiator for CNS drug discovery projects compared to more polar or more lipophilic morpholine building blocks.

Physicochemical Properties Lipophilicity Drug-Likeness

Structural Rigidity and Conformational Bias Drive Enantioselective Target Engagement Distinct from Flexible Chain Analogs

The morpholine ring in 2-(4-chlorophenyl)morpholine adopts a chair conformation with the 4-chlorophenyl substituent preferentially occupying an equatorial orientation, as established by X-ray crystallographic data for analogous compounds . This rigid, well-defined three-dimensional arrangement contrasts sharply with more flexible 2-aryl ethylamine or piperidine-based analogs (e.g., 4-chloroamphetamine, 4-chlorophenylpiperazine), which possess multiple low-energy conformers and greater entropic penalties upon binding. The conformational constraint of the morpholine ring provides a defined pharmacophoric geometry that can enhance binding specificity and reduce off-target interactions [1]. For structure-based drug design, the rigid scaffold of 2-(4-chlorophenyl)morpholine offers a more reliable platform for computational docking and rational optimization compared to flexible chain alternatives.

Conformational Analysis Molecular Recognition Scaffold Rigidity

2-(4-Chlorophenyl)morpholine: Defined Application Scenarios Based on Quantitative Differentiation Evidence


Dopamine D4 Receptor Probe and Antagonist Tool Compound Synthesis

Utilize the enantiomerically pure (R)- or (S)-2-(4-chlorophenyl)morpholine as a chiral scaffold for synthesizing selective D4 dopamine receptor antagonists. As demonstrated by the ML398 series, elaboration of the morpholine core yields compounds with Ki values as low as 36 nM and >100-fold selectivity over D2 receptors . The rigid, well-defined conformation and balanced lipophilicity (cLogP ~2.0) of this building block facilitate brain-penetrant tool compound development, which is not reliably achieved with racemic mixtures or alternative phenyl-substituted morpholines lacking the para-chloro group .

Carbonic Anhydrase II (CA-II) Inhibitor Lead Optimization

Employ 2-(4-chlorophenyl)morpholine as a core scaffold for the structure-guided optimization of CA-II inhibitors. Recent data shows that morpholine-thiazole derivatives bearing the 4-chlorophenyl group exhibit moderate inhibitory activity (IC50 = 51.22 µM) . This defined potency window, coupled with the scaffold's conformational rigidity and tunable electronics (via para-chloro substituent), provides a rational starting point for improving binding affinity through systematic peripheral substitution. The quantitative SAR difference relative to para-nitro analogs (IC50 = 37.20 µM) confirms that the chloro group imparts distinct, non-interchangeable properties for iterative medicinal chemistry efforts .

CNS Penetrant Fragment Library Member for Structure-Based Drug Design

Incorporate 2-(4-chlorophenyl)morpholine into fragment-based screening libraries targeting CNS disorders. The compound's favorable physicochemical profile—specifically, cLogP 1.98 and TPSA 21.3 Ų—places it squarely within the optimal range for blood-brain barrier permeability . Its rigid morpholine ring provides a defined three-dimensional binding epitope with reduced entropic penalty, enhancing the reliability of computational docking and hit-to-lead progression. This contrasts with more flexible 2-arylethylamine fragments, which may yield higher false-positive rates in virtual screening and more challenging SAR interpretation .

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